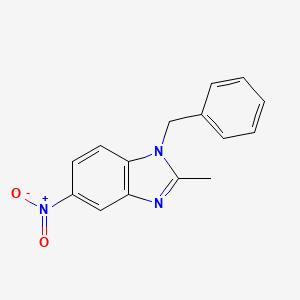

1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole

Descripción general

Descripción

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C15H13N3O2, is characterized by a benzimidazole core substituted with benzyl, methyl, and nitro groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration. One common method includes:

Condensation Reaction: o-Phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form 2-benzylbenzimidazole.

Methylation: The benzimidazole derivative is then methylated using methyl iodide or dimethyl sulfate.

Nitration: The final step involves nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: m-Chloroperbenzoic acid, acetic acid.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Amino Derivatives: Formed by reduction of the nitro group.

N-oxides: Formed by oxidation of the benzimidazole ring.

Halogenated Derivatives: Formed by substitution reactions.

Aplicaciones Científicas De Investigación

Antiviral Activity

The compound exhibits significant antiviral properties against various viruses:

- Hepatitis C Virus (HCV) : Research indicates that benzimidazole derivatives, including 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, have shown promising inhibitory effects against HCV. For instance, compounds with similar structures have demonstrated EC50 values as low as 0.028 nM against HCV non-structural proteins .

- Bovine Viral Diarrhea Virus (BVDV) : Studies have reported that certain benzimidazole derivatives are effective against BVDV, with EC50 values indicating potent antiviral activity. The structural modifications in these compounds significantly enhance their efficacy against viral replication .

- Herpes Simplex Virus (HSV) : Compounds related to this compound have been evaluated for their ability to inhibit HSV-induced cytopathic effects. Some derivatives showed IC50 values significantly lower than standard antiviral agents like ribavirin .

Antibacterial Activity

The antibacterial potential of this compound has been explored against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Studies indicate that benzimidazole derivatives exhibit notable antimicrobial activity. For example, compounds synthesized from this scaffold have shown effectiveness against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are noteworthy:

- Cyclooxygenase Inhibition : Research has demonstrated that this compound can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. Specific derivatives have shown IC50 values indicating strong inhibition compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

- Inhibition of Cancer Cell Lines : Compounds related to this benzimidazole derivative have been tested against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Some derivatives exhibited potency comparable to established chemotherapeutics like doxorubicin .

Summary Table of Applications

| Application Type | Specific Activity | Notable Findings |

|---|---|---|

| Antiviral | Inhibition of HCV, BVDV, HSV | EC50 values as low as 0.028 nM for HCV |

| Antibacterial | Activity against Gram-positive and Gram-negative bacteria | Effective against S. aureus and E. coli |

| Anti-inflammatory | COX inhibition | IC50 values indicating strong inhibition |

| Anticancer | Inhibition of various cancer cell lines | Comparable potency to doxorubicin |

Mecanismo De Acción

The mechanism of action of 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole involves its interaction with various molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The benzimidazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

2-Methylbenzimidazole: Lacks the benzyl and nitro groups, resulting in different biological activities.

5-Nitrobenzimidazole: Similar nitro group but lacks the benzyl and methyl substitutions.

1-Benzylbenzimidazole: Lacks the nitro and methyl groups, affecting its reactivity and biological properties.

Uniqueness: 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the nitro group contributes to its potential antimicrobial activity.

Actividad Biológica

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula: C15H13N3O2

- CAS Number: 14624-88-5

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It interacts with specific molecular targets involved in cancer pathways, inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance:

- Mechanism of Action: The compound inhibits critical enzymes involved in DNA replication and repair. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Streptococcus faecalis | 8 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 64 µg/mL |

These results suggest that it may serve as a potential therapeutic agent against various infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may exhibit anti-inflammatory properties. It potentially inhibits pro-inflammatory cytokines, contributing to its therapeutic profile .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study:

- Antimicrobial Study:

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cellular processes critical for cancer progression.

- DNA Interaction: It binds to DNA and disrupts replication processes, leading to increased apoptosis in malignant cells.

Propiedades

IUPAC Name |

1-benzyl-2-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAUUAVZGGUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550198 | |

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14624-88-5 | |

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.